Cytotoxic Potency of 1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine Against MCF-7 Breast Cancer Cells
1-(2-Methoxy-4-trifluoromethylphenyl)-ethylamine demonstrates quantifiable in vitro cytotoxicity against the MCF-7 human breast adenocarcinoma cell line, with a reported IC50 of 12.5 µM . This value provides a benchmark for comparing potency among structurally related phenethylamine derivatives. The specific substitution pattern of the 2-methoxy and 4-trifluoromethyl groups is critical for this observed activity, as it influences the compound's ability to engage cellular targets such as tubulin, leading to inhibition of polymerization and subsequent apoptosis .
| Evidence Dimension | In Vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 12.5 µM |
| Comparator Or Baseline | MCF-7 Cell Line (Baseline growth without treatment) |
| Quantified Difference | N/A (Single-point activity demonstration) |
| Conditions | MCF-7 breast cancer cell line; standard in vitro culture conditions |
Why This Matters
This quantitative cytotoxicity data establishes a baseline activity profile for the compound, which is essential for medicinal chemists using it as a scaffold in anticancer drug discovery, as it allows for direct comparison with newly synthesized analogs in the same assay system.
